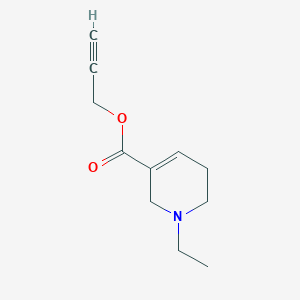
Prop-2-yn-1-yl 1-ethyl-1,2,5,6-tetrahydropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-yn-1-yl 1-ethyl-1,2,5,6-tetrahydropyridine-3-carboxylate is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring that is partially hydrogenated and substituted with an ethyl group and a prop-2-yn-1-yl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-yn-1-yl 1-ethyl-1,2,5,6-tetrahydropyridine-3-carboxylate typically involves the alkylation of a tetrahydropyridine derivative with a propargyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) at room temperature . The reaction proceeds through the nucleophilic substitution mechanism, where the nitrogen atom of the tetrahydropyridine attacks the carbon atom of the propargyl bromide, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Prop-2-yn-1-yl 1-ethyl-1,2,5,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides depending on the nucleophile used.
Scientific Research Applications
Prop-2-yn-1-yl 1-ethyl-1,2,5,6-tetrahydropyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Prop-2-yn-1-yl 1-ethyl-1,2,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a photosensitizer, generating reactive oxygen species (ROS) such as singlet oxygen (¹O₂) and superoxide anion (O₂˙⁻) through energy transfer and single electron transfer pathways . These ROS can induce oxidative stress in cells, leading to various biological effects, including apoptosis and inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Prop-2-yn-1-yl 2-bromo-2-methylpropanoate: Similar in structure but contains a bromine atom, which can influence its reactivity and applications.
N-Di(prop-2-yn-1-yl)adamantan-1-amines: Contains an adamantane moiety, which imparts different physical and chemical properties.
Uniqueness
Prop-2-yn-1-yl 1-ethyl-1,2,5,6-tetrahydropyridine-3-carboxylate is unique due to its specific substitution pattern on the tetrahydropyridine ring, which can influence its reactivity and potential applications. The presence of both an ethyl group and a prop-2-yn-1-yl ester group provides a versatile scaffold for further chemical modifications and functionalization.
Properties
CAS No. |
107638-91-5 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
prop-2-ynyl 1-ethyl-3,6-dihydro-2H-pyridine-5-carboxylate |
InChI |
InChI=1S/C11H15NO2/c1-3-8-14-11(13)10-6-5-7-12(4-2)9-10/h1,6H,4-5,7-9H2,2H3 |
InChI Key |
VUVCXBTYPGUMNG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC=C(C1)C(=O)OCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















